3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
CAS No.:
Cat. No.: VC16275762
Molecular Formula: C16H18N2O4S2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
![3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid -](/images/structure/VC16275762.png)
Specification
Molecular Formula | C16H18N2O4S2 |
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Molecular Weight | 366.5 g/mol |
IUPAC Name | 3-[(5Z)-4-oxo-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Standard InChI | InChI=1S/C16H18N2O4S2/c19-14(20)6-9-18-15(21)12(24-16(18)23)10-11-4-5-13(22-11)17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,19,20)/b12-10- |
Standard InChI Key | UZAFTHBRMSJAOS-BENRWUELSA-N |
Isomeric SMILES | C1CCN(CC1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
Canonical SMILES | C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule comprises three primary components:
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A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a Z-configured methylidene group at position 5.
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A furan-2-yl substituent functionalized with a piperidin-1-yl group at position 5.
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A propanoic acid side chain linked to the thiazolidinone nitrogen.
The (5Z) configuration enforces a planar geometry around the methylidene group, critical for π-conjugation and intermolecular interactions .
Molecular Formula and Weight
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step strategy:
Step 1: Formation of the Piperidinyl-Furan Precursor
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Reaction: Piperidine undergoes nucleophilic substitution with 5-bromofuran-2-carbaldehyde in the presence of KCO to yield 5-(piperidin-1-yl)furan-2-carbaldehyde .
Step 2: Knoevenagel Condensation
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Reagents: The aldehyde reacts with 2-thioxo-thiazolidin-4-one in ethanol under acidic conditions (e.g., piperidine catalyst) to form the methylidene-thiazolidinone intermediate .
Step 3: Propanoic Acid Side Chain Incorporation
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Procedure: Alkylation of the thiazolidinone nitrogen with ethyl 3-bromopropanoate, followed by saponification (NaOH/EtOH) to yield the free acid.
Industrial-Scale Production
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Continuous Flow Synthesis: Enhances yield (≈85%) and purity (>98%) by optimizing residence time and temperature.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
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COX-II Inhibition: Structural analogs (e.g., PYZ31) exhibit IC values of 35.56 ± 1.02 nM against COX-II, surpassing Celecoxib in potency .
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Binding Mode: Molecular docking suggests the propanoic acid group forms hydrogen bonds with Arg120 and Tyr355 in the COX-II active site .
Antioxidant Properties
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ROS Scavenging: Reduces reactive oxygen species (ROS) by 40% at 50 µM in HO-stimulated macrophages, attributed to the thiazolidinone ring’s redox activity.
Comparative Analysis with Structural Analogs
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